![molecular formula C18H21ClN4O4S2 B2445310 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215749-44-2](/img/structure/B2445310.png)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClN4O4S2 and its molecular weight is 456.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
A study involving the synthesis of 4-thiazolidinone derivatives, including compounds structurally related to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride, demonstrated significant in vitro antimicrobial and anticancer potentials. One compound, identified as having outstanding antimicrobial activity, and another with prominent anticancer efficacy, underscore the potential of these derivatives in therapeutic applications. QSAR studies further highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these synthesized compounds (Deep et al., 2016).
Antifungal Agents
In another research avenue, the synthesis of 4-nitroisothiazoles, incorporating structural motifs akin to this compound, has shown potential as antifungal agents. These compounds have exhibited significant in vitro activity against a spectrum of fungi, indicating their potential use in addressing fungal infections (Albert et al., 1980).
Corrosion Inhibition
Benzothiazole derivatives, including those with structural similarities to this compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies revealed that such inhibitors offer exceptional stability and higher efficiency in preventing steel corrosion, illustrating the compound's potential in industrial applications, such as in the protection of metal surfaces (Hu et al., 2016).
Antibacterial and Antifungal Activities
Research on novel pyridine derivatives incorporating benzothiazole units similar to the structure of interest has highlighted their potential in antimicrobial applications. These compounds have shown variable and modest activity against a range of bacterial and fungal strains, suggesting their applicability in the development of new antimicrobial agents (Patel et al., 2011).
Radiosensitizers and Cytotoxins
Studies on nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains, which share a similar functional group arrangement with this compound, have evaluated these compounds as radiosensitizers and bioreductively activated cytotoxins. The research findings suggest the potential of these compounds in enhancing the effectiveness of radiotherapy and in selectively targeting cancer cells under hypoxic conditions (Threadgill et al., 1991).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2.ClH/c1-20(2)10-5-11-21(17(23)14-8-9-15(27-14)22(24)25)18-19-16-12(26-3)6-4-7-13(16)28-18;/h4,6-9H,5,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRIRSLYSVWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)
![3-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2445229.png)
![6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2445230.png)
![N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2445231.png)
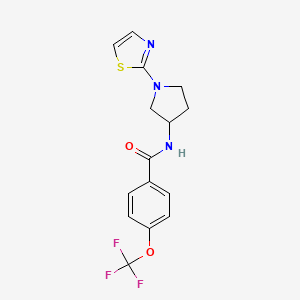
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2445235.png)


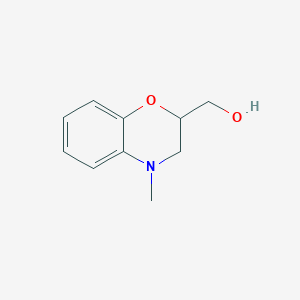
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
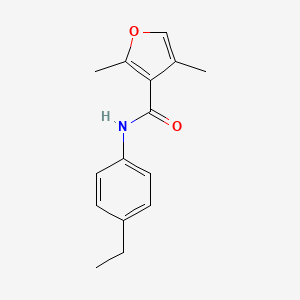
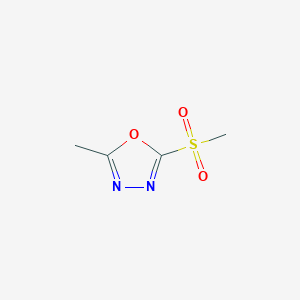
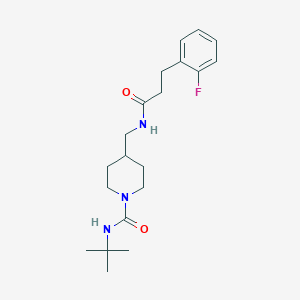
![5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2445249.png)
